5-氟-1H-吲哚-7-碳腈

描述

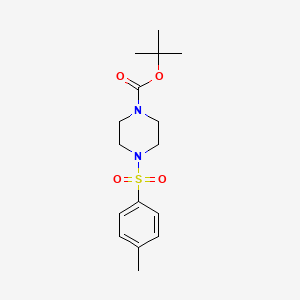

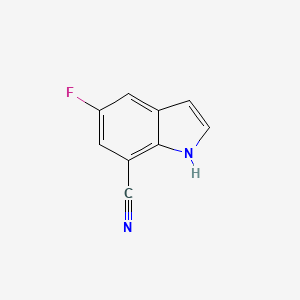

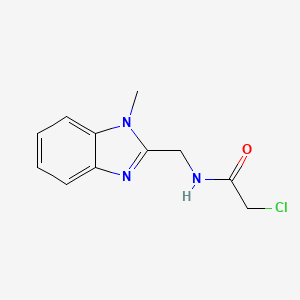

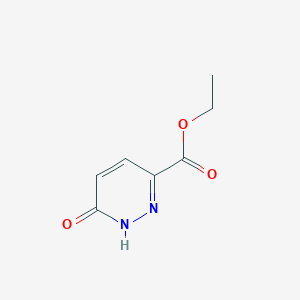

5-Fluoro-1H-indole-7-carbonitrile (5FIC) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. 5FIC is a derivative of the indole nucleus, and is a heterocyclic compound containing a nitrogen atom, a fluorine atom, and a carbonitrile group. This compound has been extensively studied for its potential applications in various fields, including synthesis, medicinal chemistry, and biochemistry.

科学研究应用

Synthesis of Dihydroisoquinolines

“5-fluoro-1H-indole-7-carbonitrile” can be used as a reactant for the parallel synthesis of dihydroisoquinolines through a silver and L-proline co-catalyzed three-component coupling reaction. This process is significant in medicinal chemistry for creating complex and diverse molecular structures that can be used in drug development .

Preparation of Benzoyl Indoles

This compound serves as a reactant for the chemoselective and regioselective preparation of benzoyl indoles. Benzoyl indoles have various pharmaceutical applications, including serving as intermediates in the synthesis of more complex drug molecules .

Development of PPARα/γ Dual Agonists

It is also used in the preparation of novel PPARα/γ dual agonists, which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus (IDDM). These agonists play a role in regulating lipid and glucose metabolism, which is crucial for managing these conditions .

Cytotoxic Activities Against Cancer Cells

Compounds derived from “5-fluoro-1H-indole-7-carbonitrile” have shown dose-dependent cytotoxic activities on MCF-7 cancer cells according to the MTT assay. This indicates potential applications in cancer therapy, particularly in targeting breast cancer cells .

Antiviral Activity

Derivatives of this compound have been investigated for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses. This suggests its use in developing antiviral drugs that can inhibit the replication of various viruses .

Synthesis of Sulfonamide Derivatives

A new series of indole-based sulfonamide derivatives was synthesized using “5-fluoro-1H-indole-7-carbonitrile”. These derivatives have been characterized for their electrochemical properties, which could have implications in electrochemical sensors or other electronic applications .

Biological Potential in Drug Development

The indole scaffold, to which “5-fluoro-1H-indole-7-carbonitrile” belongs, is found in many synthetic drug molecules. It binds with high affinity to multiple receptors, which is helpful in developing new therapeutic agents with various clinical and biological applications .

属性

IUPAC Name |

5-fluoro-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPYATWYHRJOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395174 | |

| Record name | 5-fluoro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-indole-7-carbonitrile | |

CAS RN |

883500-80-9 | |

| Record name | 5-fluoro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)